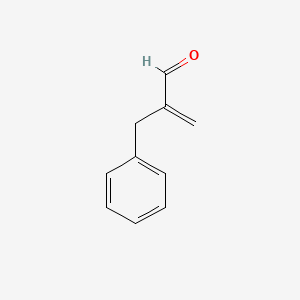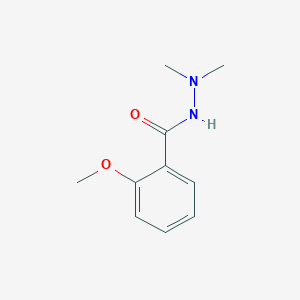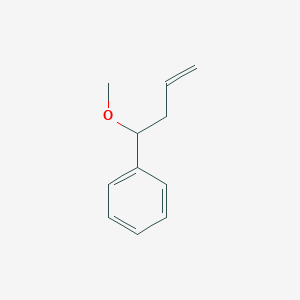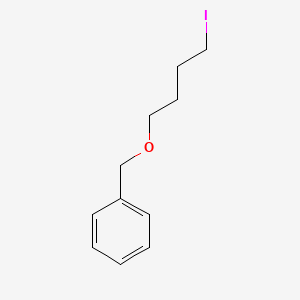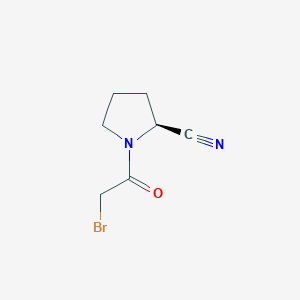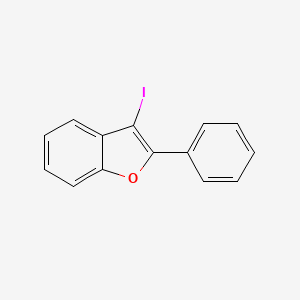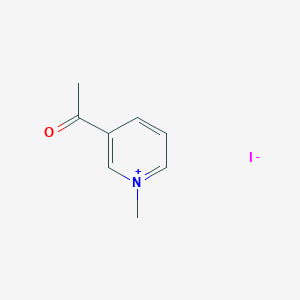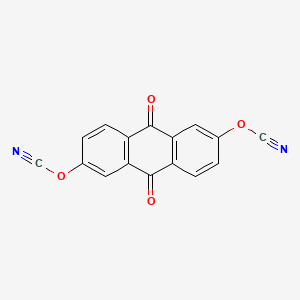
Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester
Übersicht
Beschreibung
Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DAAO inhibitor, as it inhibits the activity of D-amino acid oxidase (DAAO) enzyme. DAAO is an enzyme that catalyzes the oxidative deamination of D-amino acids, which are important neurotransmitters in the brain. Inhibition of DAAO activity by cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester has been shown to have potential therapeutic applications in various neurological disorders.
Wirkmechanismus
Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester inhibits the activity of Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester enzyme by binding to its active site. This binding prevents the oxidation of D-amino acids, which leads to an increase in the levels of D-serine. D-serine acts as a co-agonist of N-methyl-D-aspartate (NMDA) receptors, which are important for synaptic plasticity and cognitive function.
Biochemical and physiological effects:
Inhibition of Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester activity by cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester has been shown to have various biochemical and physiological effects. It increases the levels of D-serine, which acts as a co-agonist of NMDA receptors, leading to improved synaptic plasticity and cognitive function. It also reduces the levels of hydrogen peroxide, a reactive oxygen species that is produced during the oxidation of D-amino acids by Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester enzyme. This reduction in hydrogen peroxide levels has been shown to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester has various advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which makes it suitable for biochemical and neurochemical studies. It also has a high affinity for Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester enzyme, which makes it a potent inhibitor. However, one of the limitations is its low solubility in aqueous solvents, which makes it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester. One of the directions is the development of more potent and selective inhibitors of Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester enzyme. This could lead to the development of more effective therapies for neurological disorders. Another direction is the study of the role of Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester enzyme in other physiological processes, such as immune function and cancer. Understanding the role of Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester enzyme in these processes could lead to the development of new therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester has been extensively studied for its potential therapeutic applications in various neurological disorders, such as schizophrenia, Alzheimer's disease, and Parkinson's disease. Inhibition of Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester activity by cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester has been shown to increase the levels of D-serine, an important neurotransmitter in the brain. This increase in D-serine levels has been linked to improved cognitive function and reduced symptoms of neurological disorders.
Eigenschaften
IUPAC Name |
(6-cyanato-9,10-dioxoanthracen-2-yl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6N2O4/c17-7-21-9-1-3-11-13(5-9)16(20)12-4-2-10(22-8-18)6-14(12)15(11)19/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQGUPZGTPTYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC#N)C(=O)C3=C(C2=O)C=C(C=C3)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434276 | |
| Record name | Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester | |
CAS RN |
143814-17-9 | |
| Record name | Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



